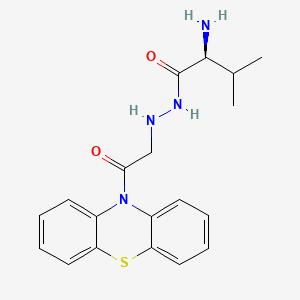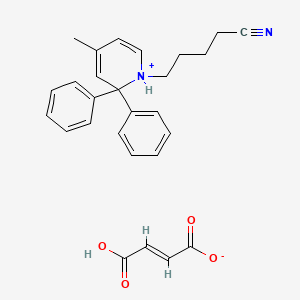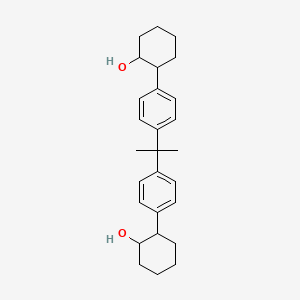
2,2'-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes two cyclohexanol groups connected by a methylethylidene bridge to a phenylene group. This compound is often used in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) typically involves the reaction of cyclohexanone with phenol derivatives under acidic or basic conditions. One common method is the condensation reaction between cyclohexanone and bisphenol A in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance plastics, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylene groups can interact with aromatic amino acids in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclohexanol groups.
Bisphenol S: Contains sulfone groups instead of cyclohexanol groups.
Bisphenol F: Similar structure but with different substituents on the phenylene groups.
Uniqueness
2,2’-((1-Methylethylidene)di-4,1-phenylene)bis(cyclohexan-1-ol) is unique due to the presence of cyclohexanol groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85554-74-1 |
|---|---|
Molekularformel |
C27H36O2 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
2-[4-[2-[4-(2-hydroxycyclohexyl)phenyl]propan-2-yl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C27H36O2/c1-27(2,21-15-11-19(12-16-21)23-7-3-5-9-25(23)28)22-17-13-20(14-18-22)24-8-4-6-10-26(24)29/h11-18,23-26,28-29H,3-10H2,1-2H3 |
InChI-Schlüssel |
JJHFVWICUOOOQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2CCCCC2O)C3=CC=C(C=C3)C4CCCCC4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


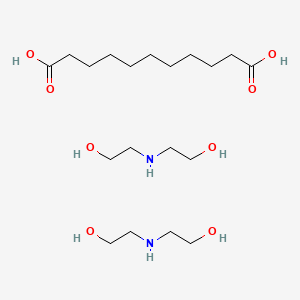
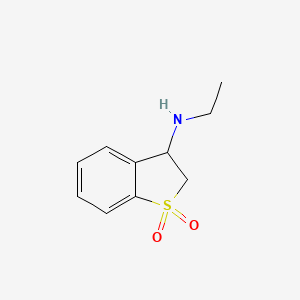
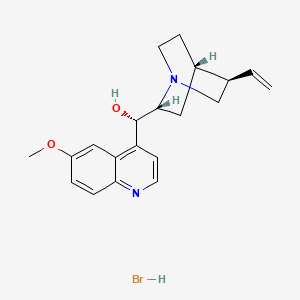
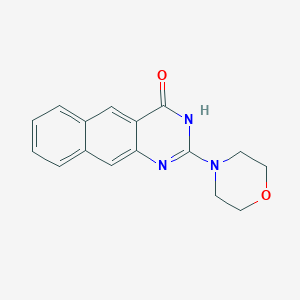


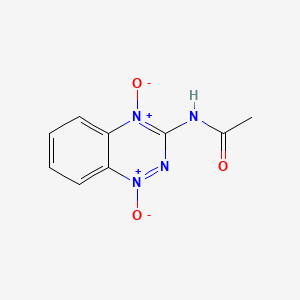
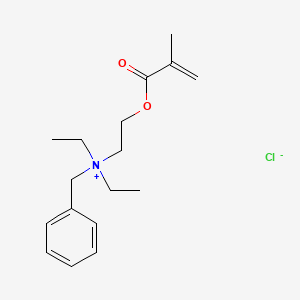
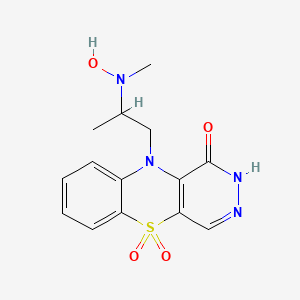
![2,7-dinitrofuro[3,2-e][1]benzofuran](/img/structure/B12689880.png)
